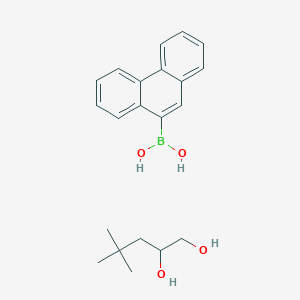
(Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenanthreneboronic acid neopentylglycol ester is a chemical compound with the molecular formula C19H19BO2 and a molar mass of 290.16 g/mol . This compound is known for its unique structure, which includes a phenanthrene ring system and a boronic ester group. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthreneboronic acid neopentylglycol ester typically involves the reaction of 9-phenanthrenylboronic acid with 2,2-dimethyl-1,3-propanediol . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in a suitable solvent, such as toluene, and then purifying the product through techniques like flash column chromatography .
Industrial Production Methods
While specific industrial production methods for 9-Phenanthreneboronic acid neopentylglycol ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Phenanthreneboronic acid neopentylglycol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The ester group can participate in substitution reactions, where the boronic ester is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the phenanthrene ring system .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while substitution reactions can produce a wide range of functionalized phenanthrene derivatives .
Wissenschaftliche Forschungsanwendungen
9-Phenanthreneboronic acid neopentylglycol ester has several applications in scientific research:
Biology: The compound is employed in the study of boron-containing compounds and their interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 9-Phenanthreneboronic acid neopentylglycol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as a protective group in organic synthesis. The compound can also interact with biological molecules, potentially affecting various molecular pathways and targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid neopentylglycol ester: Similar in structure but with a phenyl group instead of a phenanthrene ring.
9-Phenanthreneboronic acid: The parent compound without the neopentylglycol ester group.
Other boronic esters: Various boronic esters with different substituents and functional groups.
Uniqueness
9-Phenanthreneboronic acid neopentylglycol ester is unique due to its phenanthrene ring system, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the stability and reactivity of the phenanthrene ring are advantageous .
Eigenschaften
Molekularformel |
C21H27BO4 |
|---|---|
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
4,4-dimethylpentane-1,2-diol;phenanthren-9-ylboronic acid |
InChI |
InChI=1S/C14H11BO2.C7H16O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;1-7(2,3)4-6(9)5-8/h1-9,16-17H;6,8-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
BGFVMZLAUHXXFH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O.CC(C)(C)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


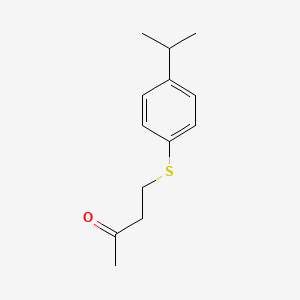
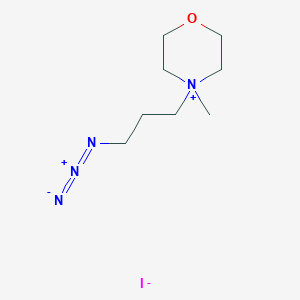

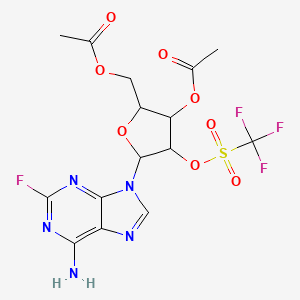
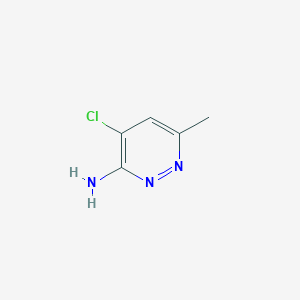

![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13651065.png)
![4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13651073.png)

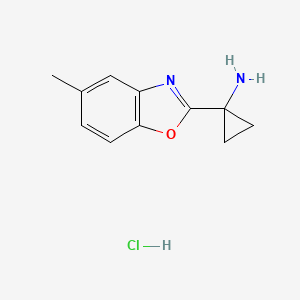
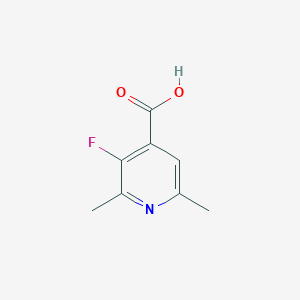
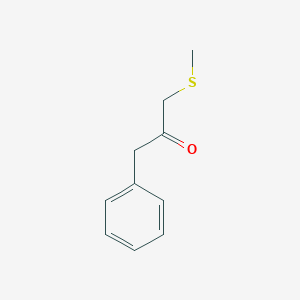
![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)

